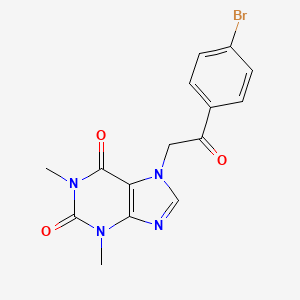

7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a purine ring system, which is further substituted with a dimethyl group. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(2-(4-Bromphenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purin-2,6-dion umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Vorstufen. Ein gängiges Verfahren beinhaltet die Bromierung von Phenylessigsäure, um 4-Bromphenylessigsäure zu erhalten, die dann unter spezifischen Reaktionsbedingungen mit einem Purinderivat gekoppelt wird . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Flussverfahren umfassen. Der Einsatz fortschrittlicher Techniken wie mikrowellenbasierter Synthese und Hochdurchsatz-Screening kann die Effizienz und Skalierbarkeit des Produktionsprozesses erheblich verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(2-(4-Bromphenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxoderivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Bromphenylgruppe einführen können.

Wissenschaftliche Forschungsanwendungen

7-(2-(4-Bromphenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purin-2,6-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird weiter geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Reagenz in chemischen Produktionsprozessen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-(2-(4-Bromphenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purin-2,6-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Bromphenylgruppe kann verschiedene Wechselwirkungen mit biologischen Molekülen eingehen und deren Aktivität möglicherweise hemmen oder modulieren. Das Purinringsystem kann auch eine Rolle bei der Bindung an Enzyme oder Rezeptoren spielen und so zelluläre Prozesse beeinflussen .

Wirkmechanismus

The mechanism of action of 7-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various interactions with biological molecules, potentially inhibiting or modulating their activity. The purine ring system may also play a role in binding to enzymes or receptors, thereby influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(4-Bromphenyl)-thiazol-2-amin: Diese Verbindung teilt die Bromphenylgruppe, hat aber eine andere Kernstruktur, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

N-(4-(4-Bromphenyl)thiazol-2-yl)-2-chloracetamid: Eine weitere Verbindung mit einer Bromphenylgruppe, die aufgrund ihrer antimikrobiellen und krebshemmenden Aktivitäten eingesetzt wird.

Einzigartigkeit

Die Einzigartigkeit von 7-(2-(4-Bromphenyl)-2-oxo-ethyl)-1,3-dimethyl-3,7-dihydro-purin-2,6-dion liegt in der Kombination einer Bromphenylgruppe mit einem Purinringsystem. Diese strukturelle Anordnung verleiht spezifische chemische Reaktivität und potenzielle biologische Aktivitäten, die sich von anderen ähnlichen Verbindungen unterscheiden.

Eigenschaften

Molekularformel |

C15H13BrN4O3 |

|---|---|

Molekulargewicht |

377.19 g/mol |

IUPAC-Name |

7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C15H13BrN4O3/c1-18-13-12(14(22)19(2)15(18)23)20(8-17-13)7-11(21)9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI-Schlüssel |

NLTAECOAQQKKKV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11985899.png)

![N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11985906.png)

![2-methyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide](/img/structure/B11985911.png)

![3-(4-isopropoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985922.png)

![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)

![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985936.png)

![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)